Epolactaene

Description

Structure

3D Structure

Properties

CAS No. |

167782-17-4 |

|---|---|

Molecular Formula |

C21H27NO6 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

methyl (2E,3E,5E,9E)-2-ethylidene-11-[(1R,5R)-4-hydroxy-4-methyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,10-dimethyl-11-oxoundeca-3,5,9-trienoate |

InChI |

InChI=1S/C21H27NO6/c1-6-15(17(24)27-5)12-13(2)10-8-7-9-11-14(3)16(23)21-18(28-21)20(4,26)22-19(21)25/h6,8,10-12,18,26H,7,9H2,1-5H3,(H,22,25)/b10-8+,13-12+,14-11+,15-6+/t18-,20?,21-/m0/s1 |

InChI Key |

GFRNQYUCUNYIEN-ZLXMTJSISA-N |

Isomeric SMILES |

C/C=C(\C=C(/C)\C=C\CC/C=C(\C)/C(=O)[C@@]12[C@@H](O1)C(NC2=O)(C)O)/C(=O)OC |

Canonical SMILES |

CC=C(C=C(C)C=CCCC=C(C)C(=O)C12C(O1)C(NC2=O)(C)O)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Epolactaene |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Origin of Epolactaene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epolactaene, a novel microbial metabolite, has garnered significant interest within the scientific community for its potent neuritogenic and anticancer activities. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound. It details the initial isolation from a marine fungus, the elucidation of its unique chemical structure, and the subsequent exploration of its mechanisms of action, including its interaction with key cellular targets. This document summarizes quantitative biological data, outlines key experimental protocols, and presents visual diagrams of its signaling pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, neurobiology, and oncology.

Discovery and Origin

This compound was first isolated by Kakeya and his team in 1995 from the culture broth of a marine fungus identified as Penicillium sp. BM 1689-P[1]. This discovery was the result of a screening program aimed at identifying novel compounds with the ability to induce neurite outgrowth in the human neuroblastoma cell line SH-SY5Y[1]. The producing organism, a member of the ubiquitous Penicillium genus, highlights the rich and often untapped chemical diversity of marine microorganisms as a source for novel therapeutic leads.

Physicochemical Properties

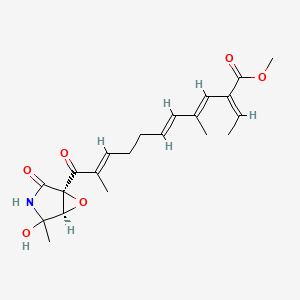

This compound is a polyketide derivative with the molecular formula C₂₁H₂₇NO₆, corresponding to a molecular weight of 389.44 g/mol [2][3]. Its structure is characterized by a unique γ-lactam ring fused with an epoxide and a conjugated triene side chain[3]. The IUPAC name for this compound is methyl (2E,3E,5E,9E)-2-ethylidene-11-[(1R,5R)-4-hydroxy-4-methyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,10-dimethyl-11-oxoundeca-3,5,9-trienoate[2].

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably neurite outgrowth induction, cell cycle arrest, apoptosis induction, and inhibition of specific enzymes. A summary of its quantitative biological data is presented in Table 1.

| Biological Activity | Target/Cell Line | Parameter | Value | Reference |

| Enzyme Inhibition | ||||

| Human DNA Polymerase α | IC₅₀ | 25 µM | [4] | |

| Human DNA Polymerase β | IC₅₀ | 94 µM | [4] | |

| Human Topoisomerase II | IC₅₀ | 10 µM | [4] | |

| Antiproliferative Activity | ||||

| Jurkat | IC₅₀ | 1.5 µM | [5] | |

| HL-60 | IC₅₀ | 3.9 µM | [5] | |

| Apoptosis Induction | ||||

| BALL-1 | IC₅₀ | ~10 µM | [6] | |

| Hsp60 Chaperone Activity Inhibition | Malate Dehydrogenase Reactivation | % Inhibition | High | [5][7] |

Table 1: Summary of Quantitative Biological Data for this compound

Experimental Protocols

Isolation of this compound from Penicillium sp. BM 1689-P

The following protocol is based on the original discovery by Kakeya et al. (1995).

-

Fermentation: The fungal strain Penicillium sp. BM 1689-P is cultured in a suitable liquid medium containing soluble starch, glucose, peptone, yeast extract, and sea salt. The fermentation is carried out in shake flasks at 28°C for 5-7 days.

-

Extraction: The culture broth is separated from the mycelia by filtration. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.

-

Active fractions, identified by a neurite outgrowth assay, are pooled and further purified by Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification is achieved by high-performance liquid chromatography (HPLC) on a C18 reverse-phase column using a methanol-water gradient to yield pure this compound.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is employed to identify the proton environments and their connectivities through coupling constants.

-

¹³C NMR spectroscopy, including DEPT experiments, is used to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish the complete connectivity of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) moieties.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to characterize the conjugated triene system in the side chain.

Neurite Outgrowth Assay in SH-SY5Y Cells

-

Cell Seeding: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates at a density of 5 x 10³ cells/well in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for an additional 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Analysis: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by microscopic observation. Dose-response curves are generated to calculate the EC₅₀ value.

Mechanism of Action and Signaling Pathways

This compound's biological effects are attributed to its interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Interaction with Heat Shock Protein 60 (Hsp60)

This compound has been identified as a covalent inhibitor of the molecular chaperone Hsp60. It specifically alkylates the cysteine residue at position 442 (Cys442) of Hsp60, leading to the inhibition of its chaperone activity. This interaction is crucial for some of its biological effects.

References

- 1. This compound, a novel neuritogenic compound in human neuroblastoma cells, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H27NO6 | CID 6442272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a novel neuritogenic compound in human neuroblastoma cells, selectively inhibits the activities of mammalian DNA polymerases and human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 6. A novel lipid compound, this compound, induces apoptosis: its action is modulated by its side chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of this compound derivatives: structural requirements for inhibition of Hsp60 chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Epolactaene: A Fungal Metabolite's Potential as a DNA Polymerase Inhibitor in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a novel neuritogenic compound first isolated from the marine fungus Penicillium sp., has emerged as a molecule of significant interest in the field of cancer research.[1] Beyond its initial discovery for promoting neurite outgrowth in human neuroblastoma cells, subsequent studies have revealed its potent inhibitory activity against mammalian DNA polymerases.[2][3] This technical guide provides a comprehensive overview of this compound's role as a DNA polymerase inhibitor, detailing its mechanism of action, structure-activity relationships, and its effects on cancer cell proliferation and survival. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Mechanism of Action: Inhibition of DNA Polymerase

This compound and its derivatives have been shown to selectively inhibit the activities of several mammalian DNA polymerases, including DNA polymerase α (pol α), β (pol β), and λ (pol λ).[3][4] These enzymes play critical roles in DNA replication and repair, processes that are essential for the rapid proliferation of cancer cells. The inhibitory action of this compound appears to be selective for mammalian polymerases, as it does not affect the activity of plant or prokaryotic DNA polymerases, nor other DNA metabolic enzymes such as telomerase and RNA polymerase.[3] This selectivity suggests a potential for targeted therapeutic intervention with reduced off-target effects.

While the precise kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) has not been definitively elucidated in the reviewed literature, the existing data points towards a direct interaction with the polymerase enzymes. This compound does not function as a DNA intercalator, indicating that its inhibitory effect is not due to direct binding to the DNA template.[3]

Structure-Activity Relationship

The inhibitory potency of this compound is intrinsically linked to its chemical structure. Key structural features that have been identified as crucial for its activity include the α,β-epoxy-γ-lactam moiety and the length of the alkyl side chain.[2]

Structure-activity relationship (SAR) studies have demonstrated that modifications to these regions can significantly impact the inhibitory efficacy. Notably, a derivative of this compound, designated as compound 5, which features a C18-alkyl chain conjugation, has been identified as the most potent inhibitor among the synthesized analogs.[4] This compound exhibited significantly lower IC50 values against DNA polymerases α and λ compared to the parent this compound molecule.[4] Conversely, derivatives with shorter alkyl side chains have demonstrated weaker inhibitory and apoptosis-inducing activities.[5] This highlights the importance of the lipophilicity conferred by the long alkyl side chain for the biological activity of these compounds.

Quantitative Data on DNA Polymerase Inhibition

The inhibitory activities of this compound and its key derivatives against various DNA polymerases are summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

| Compound | DNA Polymerase α IC50 (µM) | DNA Polymerase β IC50 (µM) | DNA Polymerase λ IC50 (µM) | Reference |

| This compound | 25 | 94 | Not Reported | [3] |

| Compound 5 | 13 | 135 | 4.4 | [4] |

Table 1: Inhibitory activity (IC50) of this compound and its derivative (Compound 5) against mammalian DNA polymerases.

Antiproliferative Activity and Induction of Apoptosis

The inhibition of DNA polymerases by this compound and its derivatives translates into significant antiproliferative effects in various cancer cell lines. By disrupting the machinery of DNA replication and repair, these compounds can effectively halt the cell cycle and induce programmed cell death, or apoptosis.

This compound has been shown to induce apoptosis in a dose- and time-dependent manner in human leukemia B-cells (BALL-1).[5] This apoptotic effect is also observed in other blood tumor cell lines.[5] The pro-apoptotic activity of this compound derivatives correlates with their hydrophobicity, with longer alkyl side chains leading to more potent induction of apoptosis.[5]

The precise signaling pathways through which this compound induces apoptosis are still under investigation. However, the inhibition of DNA polymerases is a potent trigger for the intrinsic apoptotic pathway. DNA damage and replicative stress resulting from polymerase inhibition can activate tumor suppressor proteins like p53, which in turn can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and the execution of apoptosis.

Quantitative Data on Antiproliferative Activity

The antiproliferative activities of this compound and its derivatives have been evaluated in a number of human cancer cell lines. The IC50 values for growth inhibition are presented in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Human Neuroblastoma | Not Specified | [3] |

| Compound 5 | Not Specified | Not Specified | [4] |

Table 2: Antiproliferative activity (IC50) of this compound and its derivatives in human cancer cell lines. (Note: Specific IC50 values for antiproliferative activity were not detailed in the provided search results, but the activity was confirmed.)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the key experiments cited in this guide.

DNA Polymerase Inhibition Assay

Objective: To determine the concentration of this compound or its derivatives required to inhibit 50% of the activity of a specific DNA polymerase (IC50 value).

General Protocol:

-

Enzyme and Substrate Preparation: Purified recombinant DNA polymerase (e.g., calf thymus DNA polymerase α, human DNA polymerase β) is used. The substrate typically consists of activated DNA (e.g., calf thymus DNA treated with DNase I) as the template-primer, and a mixture of deoxyribonucleoside triphosphates (dNTPs), one of which is radioactively labeled (e.g., [3H]dTTP).

-

Reaction Mixture: The reaction is carried out in a buffered solution containing the enzyme, activated DNA, dNTPs (including the radiolabeled one), and MgCl2 as a cofactor.

-

Inhibitor Addition: this compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped by the addition of a solution like cold trichloroacetic acid (TCA). The newly synthesized, acid-insoluble DNA is then precipitated.

-

Quantification: The precipitated DNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (Antiproliferative) Assay

Objective: To determine the concentration of this compound or its derivatives required to inhibit the growth of cancer cells by 50% (IC50 value).

General Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced apoptosis and the experimental workflow for assessing its DNA polymerase inhibitory activity.

References

- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 2. A novel lipid compound, this compound, induces apoptosis: its action is modulated by its side chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural analysis of this compound derivatives as DNA polymerase inhibitors and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel neuritogenic compound in human neuroblastoma cells, selectively inhibits the activities of mammalian DNA polymerases and human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and apoptotic effects of compounds from the flower of Mammea siamensis (Miq.) T. Anders. on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Epolactaene's Interaction with the Hsp60 Chaperone Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interaction between the natural product epolactaene and the human 60 kDa heat shock protein (Hsp60). It details the mechanism of action, functional consequences, and the experimental methodologies used to elucidate this interaction, offering a valuable resource for researchers exploring Hsp60 as a therapeutic target.

Introduction: this compound and the Hsp60 Chaperone

This compound is a microbial metabolite first isolated from the fungus Penicillium sp. that has been shown to induce neurite outgrowth in human neuroblastoma cells and arrest the cell cycle.[1][2] Its diverse biological activities have prompted investigations into its molecular targets. A primary target identified is the highly conserved molecular chaperone, Hsp60.[1][3]

Hsp60, along with its co-chaperone Hsp10, is essential for maintaining cellular protein homeostasis.[4][5] Classically located in the mitochondria, the Hsp60/Hsp10 complex facilitates the correct folding of newly imported or stress-denatured proteins in an ATP-dependent manner.[4][5][6] Beyond this canonical role, Hsp60 is involved in a multitude of cellular processes, including signal transduction and apoptosis, and its dysregulation is implicated in various diseases, from neurodegenerative disorders to cancer.[6][7] The specific inhibition of Hsp60 by small molecules like this compound provides a powerful tool to probe its functions and explore its therapeutic potential.

Mechanism of Interaction: Covalent Modification of Hsp60

This compound and its more studied derivative, this compound tertiary butyl ester (ETB), act as specific, covalent inhibitors of human Hsp60.[1][3] The interaction is highly selective for Hsp60, with no significant binding observed with other major chaperones like Hsp70 and Hsp90 under competitive experimental conditions.[1][6]

Key findings on the mechanism include:

-

Covalent Bonding: this compound/ETB forms a covalent bond with Hsp60.[1][3] This was confirmed through in vitro binding studies where the complex remained stable under denaturing SDS-PAGE conditions.[1]

-

Specific Binding Site: The covalent modification occurs at a specific residue: Cysteine 442 (Cys442) .[1][3] This was determined through site-directed mutagenesis experiments where replacing Cys442 with alanine (C442A) abolished the binding of ETB, while mutations of other cysteine residues (C237A and C447A) had no effect.[1]

-

Alkylation Event: The interaction is an alkylation of the Cys442 residue by the electrophilic centers in this compound/ETB.[1] The α,β-unsaturated ketone moiety in the this compound structure is believed to be the most likely site for this nucleophilic attack by the cysteine thiol group.[6][8]

-

Allosteric Inhibition: The Cys442 residue is located near the ATP binding pocket of Hsp60.[6] However, studies have shown that ETB does not inhibit the ATPase activity of Hsp60.[6] This suggests that the covalent modification of Cys442 allosterically modulates the chaperone's conformational changes, thereby inhibiting its protein folding (chaperone) activity without directly interfering with ATP binding or hydrolysis.[6]

Functional Consequences and Cellular Impact

The primary functional consequence of this compound binding to Hsp60 is the inhibition of its chaperone activity .[1][6] An Hsp60 protein pre-incubated with this compound or ETB loses its ability to assist in the refolding of denatured proteins.[1] This was confirmed in chaperone activity assays using substrates like citrate synthase.[1] The C442A mutant of Hsp60, which does not bind ETB, retains its chaperone activity even in the presence of the inhibitor, confirming that the binding event at this specific site is responsible for the functional inhibition.[1]

While the direct causal link between Hsp60 inhibition and all of this compound's observed cellular effects is still under investigation, inhibiting a central chaperone can have widespread consequences. Hsp60 is involved in:

-

Apoptosis Regulation: Hsp60 can have both pro-apoptotic and anti-apoptotic roles. It can bind to pro-apoptotic proteins like Bax and Bak, preventing their translocation to mitochondria, and also interacts with the anti-apoptotic protein survivin.[7] Inhibition of Hsp60 could disrupt these interactions, potentially sensitizing cancer cells to apoptosis.

-

Cell Signaling and Proliferation: Cytosolic Hsp60 is involved in various signaling pathways.[7] Its inhibition could underlie the observed cell cycle arrest in neuroblastoma cells.[1]

-

Inflammation and Immunity: Hsp60 plays a role in regulating inflammatory responses.[9] Modulating its activity could have implications for inflammatory diseases.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the inhibition of Hsp60 by this compound and its derivatives.

| Compound | Target | Assay Type | Effective Concentration | Reference |

| This compound / ETB | Human Hsp60 | Chaperone Activity Inhibition | 2–4 µM | [1] |

| ETB | Human Hsp60 | In situ Binding (Jurkat cells) | 13 µM (for detection) | [1] |

| Mizoribine | Mammalian Hsp60/Hsp10 | Chaperone Activity Inhibition | 5 mM | [1] |

Note: Mizoribine is another known Hsp60 inhibitor provided for comparison, highlighting the relative potency of this compound/ETB.[1]

Detailed Experimental Protocols

This assay confirms the direct binding of this compound derivatives to recombinant Hsp60.

-

Reagents & Materials:

-

Recombinant human Hsp60-His6

-

Biotin-conjugated ETB (bio-ETB)

-

Binding Buffer (e.g., Tris-HCl based buffer, pH 7.5)

-

N-ethylmaleimide (NEM) for competition experiments

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane for Western blotting

-

Avidin-conjugated Horseradish Peroxidase (Avidin-HRP)

-

Chemiluminescence detection substrate

-

-

Procedure:

-

Incubate recombinant Hsp60-His6 (e.g., 1 µM) with or without a competitor like NEM (10 µM) in binding buffer at 4°C for 4 hours.

-

Add bio-ETB (e.g., 10 µM) to the mixture and incubate for an additional 1 hour at 4°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE (e.g., 7.5% gel).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with Avidin-HRP to detect biotinylated proteins.

-

Visualize the bands using a chemiluminescence imaging system. A band corresponding to the molecular weight of Hsp60 indicates binding.

-

This assay demonstrates that the interaction occurs within a cellular context.

-

Reagents & Materials:

-

Jurkat cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI 1640)

-

Bio-ETB and an inactive biotinylated analogue (bio-i-ETB) as a negative control

-

Lysis Buffer (containing protease inhibitors)

-

Streptavidin-immobilized beads

-

Anti-Hsp60 antibody

-

Secondary antibody (e.g., anti-mouse IgG-HRP)

-

-

Procedure:

-

Culture Jurkat cells to the desired density.

-

Treat the cells with varying concentrations of bio-ETB or bio-i-ETB for a specified time (e.g., 2 hours).

-

Harvest and wash the cells, then lyse them in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with streptavidin-immobilized beads to pull down biotin-containing complexes.

-

Wash the beads thoroughly to remove non-specific binders.

-

Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-Hsp60 antibody. A band in the bio-ETB treated samples, but not in the control, confirms in situ binding.[1]

-

This functional assay measures the ability of Hsp60 to refold a denatured substrate protein and the inhibition of this process by this compound.

-

Reagents & Materials:

-

Citrate Synthase (CS) from porcine heart

-

Denaturation Buffer (e.g., 6 M Guanidine-HCl)

-

Reconstitution Buffer for Hsp60/Hsp10 complex (50 mM Tris/HCl, pH 7.6, 300 mM NaCl, 20 mM KCl, 20 mM magnesium acetate, 4 mM ATP)

-

Refolding Buffer (100 mM Tris/HCl, pH 7.6, 10 mM MgCl2, 10 mM KCl, 2 mM ATP)

-

Recombinant human Hsp60 and Hsp10

-

This compound/ETB

-

Spectrophotometer and reagents for CS activity measurement (acetyl-CoA, oxaloacetate, DTNB)

-

-

Procedure:

-

Hsp60/Hsp10 Complex Reconstitution: Mix Hsp60 and Hsp10 in reconstitution buffer and incubate for 90 min at 30°C to form the active chaperonin complex.[1]

-

Inhibitor Pre-incubation: Pre-incubate the reconstituted Hsp60/Hsp10 complex with or without this compound/ETB at the desired concentration.

-

CS Denaturation: Denature CS by incubating it in denaturation buffer.

-

Refolding Initiation: Initiate refolding by diluting the denatured CS 100-fold into the refolding buffer at 20°C or 35°C. This buffer should contain either no chaperones, the Hsp60/Hsp10 complex, or the Hsp60/Hsp10 complex pre-incubated with the inhibitor.

-

Activity Measurement: At various time points, take aliquots from the refolding reaction and measure the enzymatic activity of the refolded CS using a spectrophotometer by monitoring the reaction of acetyl-CoA and oxaloacetate.

-

Analysis: Compare the rate of CS activity recovery in the presence and absence of the inhibitor. A reduced rate of recovery indicates inhibition of Hsp60 chaperone activity.

-

Conclusion

This compound and its derivatives have been unequivocally identified as covalent, site-specific inhibitors of human Hsp60. By forming an adduct with Cysteine 442, this compound allosterically inhibits the chaperone's essential protein-folding function without affecting its ATPase activity. This specific mechanism of action makes this compound a critical chemical probe for dissecting the complex biological roles of Hsp60 in cellular health and disease. The detailed protocols provided herein serve as a foundation for further research into Hsp60-targeted drug development and for a deeper understanding of the consequences of chaperone inhibition in various pathological contexts.

References

- 1. This compound binds human Hsp60 Cys442 resulting in the inhibition of chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of this compound derivatives: structural requirements for inhibition of Hsp60 chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound binds human Hsp60 Cys442 resulting in the inhibition of chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Hsp60 Post-translational Modifications: Functional and Pathological Consequences [frontiersin.org]

- 5. Hsp60 Post-translational Modifications: Functional and Pathological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toward Developing Chemical Modulators of Hsp60 as Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Chaperonin HSP60: Current Understanding and Future Prospects [mdpi.com]

- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 9. Molecular Chaperonin HSP60: Current Understanding and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Epolactaene from Penicillium sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epolactaene, a novel polyketide with significant neuritogenic and apoptotic activities, has garnered interest within the drug development community. This technical guide provides an in-depth overview of its natural source, Penicillium sp., and a comprehensive, representative methodology for its isolation and purification. The guide details experimental protocols for fermentation, extraction, and chromatographic separation. Furthermore, it elucidates the molecular mechanism of this compound, focusing on its interaction with Heat Shock Protein 60 (Hsp60) and the subsequent signaling pathways leading to apoptosis. Quantitative data, where available in the literature, is presented in tabular format to facilitate comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Source and Fermentation

This compound is a secondary metabolite produced by the filamentous fungus Penicillium sp.[1]. Specifically, the strain identified as a producer is Penicillium sp. 1689-P. The compound is secreted into the culture medium, making the supernatant the primary source for extraction.

Fermentation Protocol

The production of this compound can be achieved through submerged fermentation. The following protocol is a representative procedure based on established methods for secondary metabolite production from Penicillium species[2][3][4][5]. Optimization of these parameters is recommended to enhance yield.

1.1.1. Culture Media and Conditions

A two-stage fermentation process is typically employed, involving a seed culture to generate sufficient biomass, followed by a production culture.

-

Seed Culture Medium (per liter):

-

Glucose: 20 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

KH₂PO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

Adjust pH to 6.0

-

-

Production Culture Medium (per liter):

-

Sucrose: 50 g

-

Yeast Extract: 10 g

-

NaNO₃: 3 g

-

KH₂PO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

KCl: 0.5 g

-

FeSO₄·7H₂O: 0.01 g

-

Adjust pH to 5.5

-

1.1.2. Inoculation and Incubation

-

Inoculate the seed culture medium with a spore suspension or mycelial plugs of Penicillium sp.

-

Incubate the seed culture at 25-28°C for 2-3 days with shaking at 150-200 rpm.

-

Transfer the seed culture (5-10% v/v) to the production culture medium.

-

Incubate the production culture at 25-28°C for 5-7 days with shaking at 150-200 rpm.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Experimental Protocols

2.1.1. Extraction

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

The supernatant, containing the secreted this compound, is the starting material for extraction.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and wash with a saturated NaCl solution.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to obtain a crude oily residue.

2.1.2. Chromatographic Purification

A combination of chromatographic techniques is employed to purify this compound from the crude extract[6][7][8].

-

Silica Gel Column Chromatography:

-

Apply the crude extract to a silica gel column.

-

Elute with a gradient of n-hexane and ethyl acetate, starting from a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the this compound-containing fractions from the silica gel column and concentrate.

-

Further purify the sample by RP-HPLC on a C18 column.

-

Elute with a gradient of acetonitrile and water.

-

Monitor the elution profile at a suitable wavelength (e.g., 263 nm, the UV maximum for the conjugated triene system in this compound) and collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Concentrate the pure fractions to yield this compound as a pale yellow oil.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Data Presentation: Representative Yields

The following table provides representative yields for the isolation and purification of a polyketide like this compound. Actual yields may vary depending on the specific fermentation and purification conditions.

| Purification Step | Starting Material | Product | Representative Yield (%) |

| Fermentation | Production Medium | Crude Extract | Varies (e.g., 10-100 mg/L) |

| Solvent Extraction | Culture Supernatant | Crude Extract | 80 - 95 |

| Silica Gel Chromatography | Crude Extract | Enriched Fraction | 30 - 50 |

| RP-HPLC | Enriched Fraction | Pure this compound | 40 - 60 |

| Overall Representative Yield | Culture Supernatant | Pure this compound | 9.6 - 28.5 |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound's mechanism of action involves the direct inhibition of Heat Shock Protein 60 (Hsp60), a molecular chaperone[9][10]. This interaction triggers a cascade of events leading to apoptosis.

Caption: this compound's proposed signaling pathway to induce apoptosis.

Mechanism of Action: Inhibition of Hsp60 and Induction of Apoptosis

This compound exerts its biological effects through a specific molecular interaction with the chaperone protein Hsp60[9][10].

Covalent Binding and Inhibition of Hsp60

This compound contains a reactive α,β-epoxy-γ-lactam core. This electrophilic center allows it to act as a Michael acceptor, leading to the covalent alkylation of nucleophilic residues in target proteins. It has been demonstrated that this compound specifically targets and covalently binds to the cysteine residue at position 442 (Cys442) of human Hsp60[9]. This binding event leads to a conformational change in Hsp60, resulting in the inhibition of its chaperone activity[9][10].

Downstream Consequences of Hsp60 Inhibition

The inhibition of Hsp60's chaperone function disrupts cellular homeostasis and can trigger apoptosis through several potential mechanisms:

-

Destabilization of Anti-Apoptotic Proteins: Hsp60 is known to interact with and stabilize anti-apoptotic proteins such as survivin. Inhibition of Hsp60 by this compound can lead to the destabilization and subsequent degradation of survivin, thereby promoting apoptosis[11].

-

Activation of Pro-Apoptotic Pathways: Hsp60 can sequester the tumor suppressor protein p53. Disruption of Hsp60 function by this compound may lead to the release and stabilization of p53, which can then transcriptionally activate pro-apoptotic genes, such as Bax, leading to the initiation of the mitochondrial apoptotic pathway[11].

References

- 1. Structure-activity relationships of this compound derivatives: structural requirements for inhibition of Hsp60 chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Penicillic acid production in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound binds human Hsp60 Cys442 resulting in the inhibition of chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound binds human Hsp60 Cys442 resulting in the inhibition of chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hsp60 regulation of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Epolactaene Derivatives: A Deep Dive into Their Biological Significance and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epolactaene, a natural product isolated from the fungus Penicillium sp., and its synthetic derivatives have emerged as a compelling class of bioactive molecules with significant therapeutic potential. Characterized by a unique α,β-epoxy-γ-lactam core structure, these compounds exhibit a diverse range of biological activities, including potent neuritogenic, anti-cancer, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their biological functions. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction to this compound

This compound is a microbial metabolite first identified for its ability to induce neurite outgrowth in human neuroblastoma cells.[1][2] Its novel structure, featuring an α,β-epoxy-γ-lactam ring and a conjugated triene side chain, has attracted considerable interest from synthetic chemists and chemical biologists. The inherent reactivity of the epoxide ring and the conformation of the side chain are crucial for its biological activities. Numerous derivatives have been synthesized to explore the structure-activity relationships (SAR) and to optimize the therapeutic properties of the parent compound.

Biological Significance of this compound Derivatives

This compound and its derivatives exert their biological effects through multiple mechanisms of action, making them promising candidates for the treatment of neurodegenerative diseases and cancer.

Neuritogenic Activity

One of the most remarkable properties of this compound is its ability to promote neurite outgrowth in neuronal cell lines, such as the human neuroblastoma SH-SY5Y cells.[1][2] This activity suggests potential applications in the treatment of neurodegenerative disorders characterized by neuronal loss and connectivity deficits. The neuritogenic effect is linked to the inhibition of the molecular chaperone Heat Shock Protein 60 (Hsp60).

Anti-cancer Activity

This compound derivatives have demonstrated significant anti-cancer activity against a variety of tumor cell lines. Their cytotoxic effects are primarily mediated through the induction of apoptosis and cell cycle arrest.

This compound and its analogs trigger programmed cell death in cancer cells.[1] Studies have shown that the apoptotic activity is highly dependent on the structure of the side chain, with hydrophobicity playing a key role. The intrinsic apoptosis pathway is activated, leading to the activation of caspase-9 and caspase-3.

These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[3] This effect is attributed to their ability to inhibit key enzymes involved in DNA replication and cell cycle progression, namely DNA polymerases and topoisomerase II. The inhibition of these enzymes leads to the downregulation of G1-associated cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Molecular Chaperones

A key molecular target of this compound is the heat shock protein Hsp60. This compound covalently binds to a specific cysteine residue (Cys442) in Hsp60, leading to the inhibition of its chaperone activity.[4] This inhibition disrupts protein folding homeostasis and contributes to the biological effects of the compound.

Quantitative Data on Biological Activity

The following tables summarize the reported IC50 values for this compound and its derivatives, highlighting their potency in inducing apoptosis and inhibiting various cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | BALL-1 (human leukemia) | Apoptosis Induction | ~10 | [1] |

| Derivative 1e | BALL-1 (human leukemia) | Apoptosis Induction | 0.70 | [5] |

| This compound | Mammalian DNA Polymerase α | Enzyme Inhibition | 25 | [6] |

| This compound | Mammalian DNA Polymerase β | Enzyme Inhibition | 94 | [6] |

| This compound | Human DNA Topoisomerase II | Enzyme Inhibition | 10 | [6] |

| Compound 5 | DNA Polymerase α | Enzyme Inhibition | 13 | [7] |

| Compound 5 | DNA Polymerase β | Enzyme Inhibition | 78 | [7] |

| MT-5 | SH-SY5Y (neuroblastoma) | Cell Growth Inhibition | >238 | [1] |

| MT-21 | SH-SY5Y (neuroblastoma) | Cell Growth Inhibition | >35.6 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is used to detect and quantify apoptosis by flow cytometry.

-

Cell Preparation:

-

Culture cells to the desired confluence in a T25 flask.

-

Collect both floating and adherent cells. For adherent cells, use trypsinization.

-

Wash the collected cells twice with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation:

-

Harvest approximately 1 x 10^6 cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the pellet in 0.5 mL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.

-

Incubate at 4°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 1 mL of PI staining solution (containing RNase A).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the discrimination of cells in G0/G1, S, and G2/M phases.

-

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol is used to assess the neuritogenic activity of this compound derivatives.

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 2,500 cells/well.

-

-

Differentiation and Treatment:

-

Differentiate the cells using a suitable protocol, for example, with retinoic acid.

-

Treat the differentiated cells with various concentrations of the this compound derivatives.

-

-

Imaging and Analysis:

-

After the desired incubation period (e.g., 48 hours), fix and stain the cells.

-

Capture images using a high-content imaging system.

-

Quantify neurite length and branching using appropriate image analysis software.

-

Hsp60 Binding and Chaperone Activity Assay

This protocol is used to investigate the interaction of this compound derivatives with Hsp60 and their effect on its function.

-

In Vitro Binding Assay:

-

Incubate recombinant Hsp60 with a biotinylated this compound derivative.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Detect the biotinylated derivative bound to Hsp60 using streptavidin-HRP.

-

-

Chaperone Activity Assay (MDH Refolding):

-

Denature malate dehydrogenase (MDH) using guanidinium chloride.

-

Initiate refolding by diluting the denatured MDH into a buffer containing Hsp60, Hsp10, and ATP, with or without the this compound derivative.

-

Measure the recovered MDH activity over time spectrophotometrically.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

Caption: Experimental workflow for Hsp60 inhibition studies.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of natural product-inspired compounds with significant potential in oncology and neuropharmacology. Their multifaceted biological activities, stemming from the ability to induce apoptosis, arrest the cell cycle, and inhibit key molecular targets like Hsp60, make them attractive lead compounds for drug development. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic applications of these fascinating molecules. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives through medicinal chemistry efforts, as well as on elucidating the downstream signaling pathways of Hsp60 inhibition to fully understand their neuritogenic effects. In vivo studies are also crucial to validate the preclinical findings and to pave the way for potential clinical applications.

References

- 1. This compound binds human Hsp60 Cys442 resulting in the inhibition of chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound binds human Hsp60 Cys442 resulting in the inhibition of chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis-inducing effect of this compound derivatives on BALL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Epolactaene: A Deep Dive into its Spectroscopic Profile and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Epolactaene, a natural product isolated from the marine fungus Penicillium sp., has garnered significant interest in the scientific community for its potent biological activities, including the induction of neurite outgrowth, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its known signaling pathways.

Spectroscopic Data Analysis

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.28 | q | 7.0 |

| 3 | 7.25 | d | 11.5 |

| 4 | 6.78 | dd | 11.5, 14.5 |

| 5 | 6.21 | d | 14.5 |

| 7 | 2.35 | m | |

| 8 | 5.45 | m | |

| 9 | 5.65 | m | |

| 10-CH₃ | 1.88 | s | |

| 11 | 3.65 | s | |

| 12 | 3.05 | d | 4.0 |

| 13 | 3.55 | d | 4.0 |

| 14-CH₃ | 1.35 | s | |

| 16-CH₃ | 1.95 | d | 7.0 |

| OCH₃ | 3.75 | s | |

| OH | 4.50 | br s | |

| NH | 8.10 | br s |

Note: Data is based on spectra reported in the literature and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 167.5 |

| 2 | 128.8 |

| 3 | 140.1 |

| 4 | 125.5 |

| 5 | 138.5 |

| 6 | 32.4 |

| 7 | 28.9 |

| 8 | 124.7 |

| 9 | 135.2 |

| 10 | 136.8 |

| 10-CH₃ | 12.5 |

| 11 | 205.1 |

| 12 | 64.8 |

| 13 | 68.2 |

| 14 | 75.1 |

| 14-CH₃ | 25.5 |

| 15 | 172.8 |

| 16 | 13.8 |

| 16-CH₃ | 14.2 |

| OCH₃ | 51.9 |

Note: Data is based on spectra reported in the literature and may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry, IR, and UV-Vis Data for this compound

| Spectroscopic Technique | Data |

| High-Resolution Mass Spectrometry (HR-MS) | m/z [M+Na]⁺ Calculated for C₂₁H₂₇NO₆Na: 412.1736; Found: 412.1739 |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3400 (O-H, N-H stretching), 2960, 2930 (C-H stretching), 1740 (C=O, ester), 1680 (C=O, amide), 1640, 1610 (C=C stretching) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy (nm) | λ_max_: 263 |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of scientific findings. Below are generalized protocols for the isolation and spectroscopic analysis of this compound, based on methodologies described in the literature.

Isolation and Purification of this compound

-

Fermentation: Penicillium sp. is cultured in a suitable broth medium.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or methanol.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Its ability to induce neurite outgrowth and apoptosis, as well as inhibit cell cycle progression, is linked to its interaction with specific cellular targets.

Inhibition of Heat Shock Protein 60 (Hsp60)

This compound has been identified as an inhibitor of the molecular chaperone Hsp60. This inhibition is thought to disrupt the proper folding of client proteins, leading to cellular stress and potentially triggering apoptosis. The downstream effects of Hsp60 inhibition are complex and can intersect with various cell survival and death pathways.

Induction of Neurite Outgrowth

A hallmark of this compound's activity is its ability to induce neurite outgrowth in neuronal cell lines. While the exact mechanism is not fully elucidated, it is believed to involve the activation of signaling cascades that are also triggered by nerve growth factor (NGF), such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of DNA Polymerases and Cell Cycle Arrest

This compound has been shown to inhibit mammalian DNA polymerases α and β.[1] This inhibition disrupts DNA replication, a critical process for cell division, leading to cell cycle arrest, primarily at the G0/G1 phase. This mechanism contributes to its anti-proliferative and potential anti-cancer properties.

This technical guide provides a foundational understanding of the spectroscopic characteristics and biological activities of this compound. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its therapeutic potential in neurodegenerative diseases and cancer.

References

Methodological & Application

Epolactaene in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a novel compound isolated from the fungus Penicillium sp., has garnered significant interest in cell biology and drug discovery due to its potent biological activities. It is recognized for its ability to induce neurite outgrowth in neuroblastoma cell lines and trigger apoptosis in various cancer cells.[1][2] Mechanistically, this compound exerts its effects through multiple pathways, primarily by inhibiting key enzymes involved in DNA replication and by modulating cellular stress responses. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, focusing on its mechanism of action and methodologies for studying its effects on neurite outgrowth, cell cycle progression, and apoptosis.

Mechanism of Action

This compound's cellular effects are attributed to its interaction with several intracellular targets:

-

Inhibition of DNA Polymerases and Topoisomerase II: this compound selectively inhibits mammalian DNA polymerase α and β, as well as human DNA topoisomerase II.[3] This inhibition disrupts DNA replication and repair processes, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

-

Interaction with Heat Shock Protein 60 (Hsp60): this compound has been shown to covalently bind to cysteine 442 (Cys442) of human Hsp60, a mitochondrial chaperone protein.[1][4] This binding inhibits the chaperone activity of Hsp60, which is crucial for maintaining protein homeostasis.[5] The disruption of Hsp60 function can trigger cellular stress and contribute to the induction of apoptosis.

-

Cell Cycle Arrest: As a consequence of its impact on DNA synthesis and cellular stress, this compound can cause cell cycle arrest, primarily at the G0/G1 phase.[6]

The multi-targeted nature of this compound makes it a valuable tool for studying fundamental cellular processes and a potential candidate for therapeutic development.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound against key cellular enzymes. Note that comprehensive cytotoxic IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature and should be determined empirically for the cell line of interest.

| Target Enzyme | IC50 Value (µM) | Reference |

| DNA Polymerase α | 25 | [3] |

| DNA Polymerase β | 94 | [3] |

| DNA Topoisomerase II | 10 | [3] |

Signaling Pathway of this compound

The following diagram illustrates the primary molecular targets of this compound and their downstream cellular effects.

Experimental Protocols

Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol is designed to assess the neuritogenic effects of this compound on the human neuroblastoma cell line SH-SY5Y.

a. Experimental Workflow

b. Detailed Methodology

-

Cell Seeding:

-

Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells into a collagen-coated 96-well plate at a density of 3 x 10³ cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 5 µM to 60 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

-

-

Incubation and Analysis:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, examine the cells under a phase-contrast microscope.

-

Capture images of multiple fields per well.

-

Quantify neurite outgrowth by counting the percentage of cells that possess at least one neurite with a length equal to or greater than the diameter of the cell body.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

a. Experimental Workflow

b. Detailed Methodology

-

Cell Treatment:

-

Seed your cell line of choice (e.g., Jurkat, HeLa) in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to attach and resume growth (typically 24 hours).

-

Treat the cells with various concentrations of this compound (a suggested starting range is 10-50 µM) and a vehicle control for 24 to 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells. For suspension cells, collect them by centrifugation. For adherent cells, trypsinize and collect the cell suspension.

-

Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in 1 ml of cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay using Annexin V Staining

This protocol is for detecting apoptosis induced by this compound through the externalization of phosphatidylserine, measured by Annexin V binding.

a. Experimental Workflow

b. Detailed Methodology

-

Induction of Apoptosis:

-

Seed cells (e.g., human leukemia B-cell line BALL-1) in 12-well plates.

-

Treat cells with a dose range of this compound (a suggested starting range is 10-100 µM) for a time course of 6 to 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest the cells. It is crucial to collect both the adherent and floating cell populations to include apoptotic bodies.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

References

- 1. A novel lipid compound, this compound, induces apoptosis: its action is modulated by its side chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel neuritogenic compound in human neuroblastoma cells, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel neuritogenic compound in human neuroblastoma cells, selectively inhibits the activities of mammalian DNA polymerases and human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis-inducing effect of this compound derivatives on BALL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in Cell Cycle and Up-Regulation of Neuronal Markers During SH-SY5Y Neurodifferentiation by Retinoic Acid are Mediated by Reactive Species Production and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Assaying DNA Polymerase Inhibition by Epolactaene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a naturally occurring compound isolated from the fungus Penicillium sp., has garnered significant interest in biomedical research due to its diverse biological activities, including neuritogenic effects and apoptosis induction in cancer cells.[1][2] Notably, this compound and its derivatives have been identified as selective inhibitors of mammalian DNA polymerases, key enzymes in DNA replication and repair.[3] This property makes this compound a compelling candidate for further investigation in cancer chemotherapy and other therapeutic areas where modulation of DNA synthesis is desirable.

This document provides detailed application notes and protocols for assaying the inhibitory effects of this compound on DNA polymerase activity. The methodologies described herein are designed to be accessible to researchers in cell biology, biochemistry, and pharmacology, providing a framework for screening and characterizing potential DNA polymerase inhibitors.

Mechanism of Action and Specificity

This compound and its derivatives have been shown to selectively inhibit the activities of mammalian DNA polymerase α, β, and λ.[4] Studies have indicated that the long alkyl side chain of the this compound molecule plays a crucial role in its inhibitory effect.[3][4] Importantly, this compound does not significantly inhibit plant or prokaryotic DNA polymerases, nor does it affect other DNA metabolic enzymes such as telomerase or RNA polymerase, highlighting its specificity for certain mammalian DNA polymerases.[3][4] The compound does not appear to function through DNA intercalation.[3]

Data Presentation: Inhibitory Activity of this compound and its Derivatives

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound and a potent derivative against various mammalian DNA polymerases.

| Compound | DNA Polymerase α (IC50) | DNA Polymerase β (IC50) | DNA Polymerase λ (IC50) |

| This compound | 25 µM[3] | 94 µM[3] | Not Reported |

| C18-alkyl chain conjugated this compound | 13 µM[4] | 135 µM[4] | 4.4 µM[4] |

Experimental Protocols

Protocol 1: DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the activity of a purified mammalian DNA polymerase. The assay measures the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into a DNA template.

Materials and Reagents:

-

Purified mammalian DNA polymerase (e.g., DNA Polymerase α, β, or λ)

-

This compound (and/or its derivatives)

-

Activated Calf Thymus DNA (template/primer)

-

Deoxynucleoside triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)

-

[³H]dTTP (radiolabeled tracer)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

Stop Solution (e.g., 10% Trichloroacetic acid (TCA), 1% Sodium pyrophosphate)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the reaction buffer to achieve a range of final concentrations for the assay.

-

Prepare the reaction mix containing activated calf thymus DNA, dNTP mix (with a final concentration of each dNTP typically in the low micromolar range), and [³H]dTTP in the reaction buffer.

-

-

Assay Setup:

-

In microcentrifuge tubes, add the following in order:

-

Reaction Buffer

-

This compound dilution (or vehicle control - DMSO)

-

Reaction mix (containing template/primer and dNTPs)

-

-

Pre-incubate the mixture at the optimal temperature for the specific DNA polymerase (e.g., 37°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified DNA polymerase to each tube.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range of activity.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold Stop Solution.

-

Incubate the tubes on ice for 10-15 minutes to precipitate the DNA.

-

-

Measurement of Incorporated Radioactivity:

-

Filter the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters several times with cold Stop Solution and then with ethanol to remove unincorporated [³H]dTTP.

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of DNA polymerase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Caption: Workflow for DNA Polymerase Inhibition Assay.

Caption: Proposed Mechanism of this compound Action.

References

- 1. A novel lipid compound, this compound, induces apoptosis: its action is modulated by its side chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel neuritogenic compound in human neuroblastoma cells, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel neuritogenic compound in human neuroblastoma cells, selectively inhibits the activities of mammalian DNA polymerases and human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural analysis of this compound derivatives as DNA polymerase inhibitors and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Epolactaene-Induced Apoptosis via Flow Cytometry: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epolactaene, a novel compound isolated from the fungus Penicillium sp., has garnered significant interest for its neuritogenic and anti-tumor activities. Notably, this compound has been shown to induce apoptosis in various cancer cell lines, particularly in leukemia cells, in a dose- and time-dependent manner.[1] This application note provides detailed protocols for measuring this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The described methods will enable researchers to quantify apoptosis and dissect the underlying cellular mechanisms, aiding in the evaluation of this compound and its derivatives as potential therapeutic agents.

The primary mechanisms through which this compound is understood to induce apoptosis involve the inhibition of DNA polymerase and topoisomerase II, and its interaction with Heat Shock Protein 60 (Hsp60).[2][3] Inhibition of DNA replication and repair enzymes can lead to cell cycle arrest and the initiation of the apoptotic cascade.[2] Furthermore, this compound's interaction with Hsp60 can modulate its chaperone activity, which is implicated in the regulation of apoptosis through pathways involving pro-caspase-3 and p53.

This document outlines protocols for three key flow cytometry-based assays to characterize the apoptotic response to this compound:

-

Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase-3/7 Activity Assay: To measure the activation of executioner caspases, a hallmark of apoptosis.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: To assess mitochondrial integrity, a critical factor in the intrinsic apoptotic pathway.

-

Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression.

Proposed Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the putative signaling pathway for apoptosis induction by this compound, based on current literature.

Caption: Proposed mechanism of this compound-induced apoptosis.

Data Presentation

The following tables provide an example of how to present quantitative data from flow cytometry experiments investigating the dose-dependent and time-course effects of this compound on apoptosis and cell cycle distribution in a hypothetical leukemia cell line.

Table 1: Dose-Dependent Effect of this compound on Apoptosis (24-hour treatment)

| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |

| 25 | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 1.8 |

| 50 | 35.8 ± 5.1 | 45.2 ± 3.8 | 19.0 ± 2.2 |

| 100 | 15.1 ± 3.9 | 50.5 ± 4.5 | 34.4 ± 3.1 |

Table 2: Time-Course of Apoptosis Induction by this compound (50 µM)

| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |

| 6 | 80.5 ± 3.3 | 12.3 ± 1.5 | 7.2 ± 0.9 |

| 12 | 62.7 ± 4.0 | 28.9 ± 2.8 | 8.4 ± 1.1 |

| 24 | 35.8 ± 5.1 | 45.2 ± 3.8 | 19.0 ± 2.2 |

| 48 | 10.2 ± 2.5 | 35.1 ± 4.1 | 54.7 ± 5.5 |

Table 3: Effect of this compound on Cell Cycle Distribution (24-hour treatment)

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |

| 0 (Control) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 | 1.2 ± 0.3 |

| 10 | 65.2 ± 3.1 | 20.5 ± 2.0 | 10.3 ± 1.5 | 4.0 ± 0.8 |

| 25 | 70.1 ± 3.5 | 15.3 ± 1.8 | 8.6 ± 1.1 | 6.0 ± 1.0 |

| 50 | 68.5 ± 4.2 | 10.2 ± 1.5 | 6.3 ± 0.9 | 15.0 ± 2.1 |

| 100 | 50.3 ± 5.0 | 8.1 ± 1.2 | 5.6 ± 0.8 | 36.0 ± 4.5 |

Experimental Protocols

General Cell Culture and Treatment with this compound

Materials:

-

Leukemia cell line (e.g., BALL-1, Jurkat)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

6-well or 96-well culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL in culture plates.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Add the this compound dilutions to the cells. Include a vehicle control (DMSO only).

-

Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

Annexin V & Propidium Iodide (PI) Staining

This assay identifies early apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[4][5][6]

Workflow:

Caption: Annexin V/PI staining workflow.

Protocol:

-

Harvest cells by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay utilizes a cell-permeable substrate that fluoresces upon cleavage by active caspases-3 and -7.[7]

Workflow:

References

- 1. A novel lipid compound, this compound, induces apoptosis: its action is modulated by its side chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel neuritogenic compound in human neuroblastoma cells, selectively inhibits the activities of mammalian DNA polymerases and human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]